molecular formula C33H51N B13730258 Cholesteryl aniline

Cholesteryl aniline

Cat. No.: B13730258
M. Wt: 461.8 g/mol
InChI Key: QLUKVXBTMCXYMC-IZRCGMPVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cholesteryl aniline is a chemical compound derived from cholesterol and aniline. It is known for its unique structural properties and potential applications in various fields. The compound is characterized by the presence of a cholesteryl group attached to an aniline moiety, which imparts distinct physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cholesteryl aniline can be synthesized through the reaction of cholesteryl chloroformate with aniline. The reaction typically involves the use of triethylamine as an acid scavenger and is carried out at room temperature in an inert atmosphere . The general reaction scheme is as follows:

  • Dissolve cholesteryl chloroformate in trichloromethane.
  • Add a solution of aniline and triethylamine in trichloromethane dropwise.
  • Stir the mixture overnight at room temperature under an argon atmosphere.
  • Isolate the product by evaporation of the solvent and purification.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Cholesteryl aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the aniline moiety to its corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring of the aniline moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under controlled conditions.

Major Products:

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and related reduced compounds.

    Substitution: Halogenated or nitrated derivatives of this compound.

Scientific Research Applications

Cholesteryl aniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of cholesteryl aniline involves its interaction with biological membranes and lipid rafts. The cholesteryl group integrates into the lipid bilayer, affecting membrane fluidity and organization. The aniline moiety can participate in various biochemical interactions, influencing cellular signaling pathways and molecular targets.

Comparison with Similar Compounds

Properties

Molecular Formula

C33H51N

Molecular Weight

461.8 g/mol

IUPAC Name

(3S,8S,9S,10R,13S,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-N-phenyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-amine

InChI

InChI=1S/C33H51N/c1-23(2)10-9-11-24(3)29-16-17-30-28-15-14-25-22-27(34-26-12-7-6-8-13-26)18-20-32(25,4)31(28)19-21-33(29,30)5/h6-8,12-14,23-24,27-31,34H,9-11,15-22H2,1-5H3/t24-,27+,28+,29-,30+,31+,32+,33+/m1/s1

InChI Key

QLUKVXBTMCXYMC-IZRCGMPVSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)NC5=CC=CC=C5)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)NC5=CC=CC=C5)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.